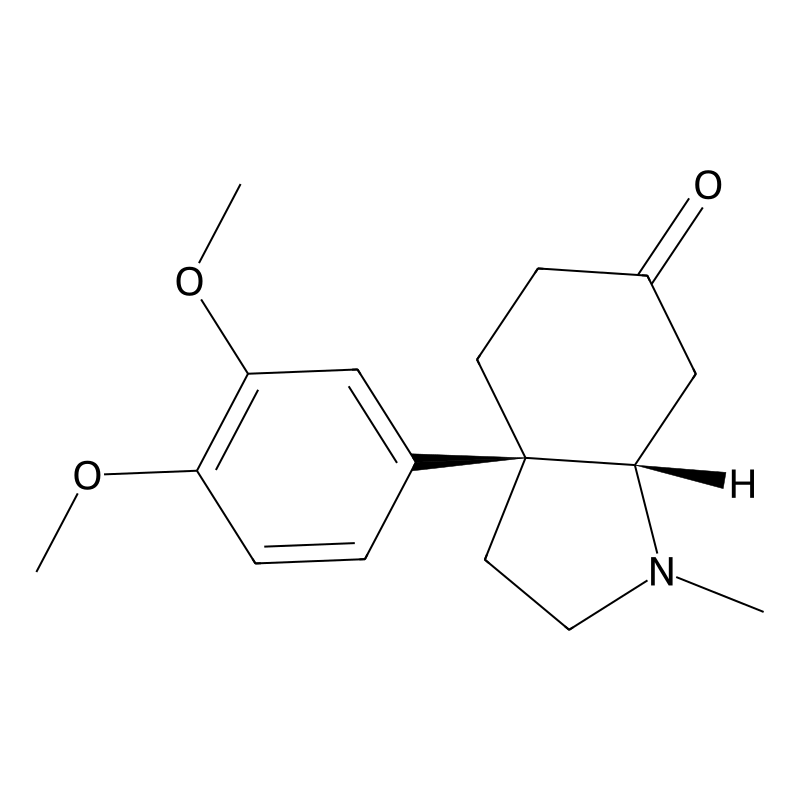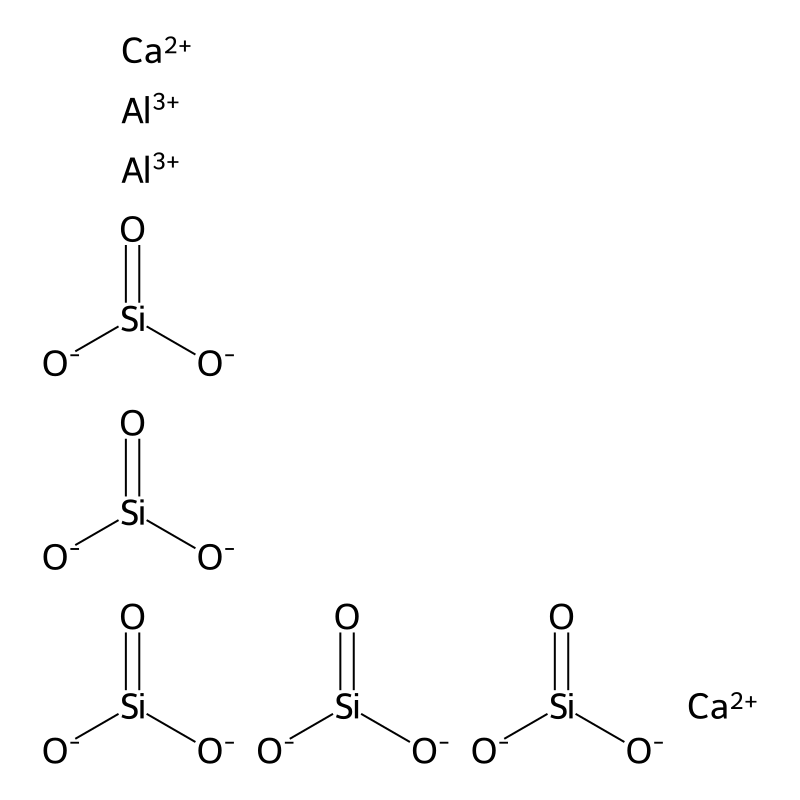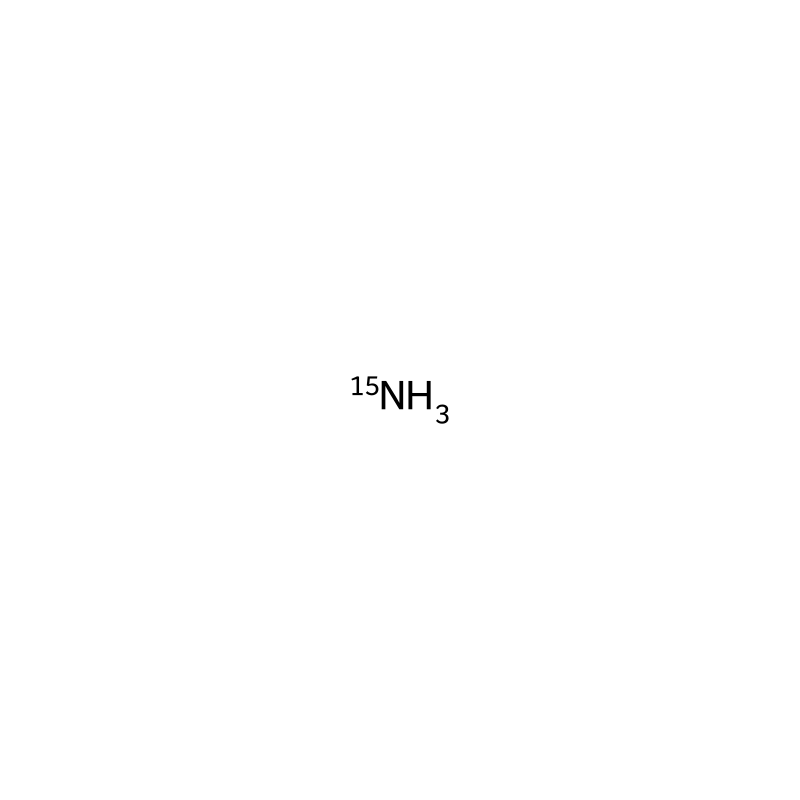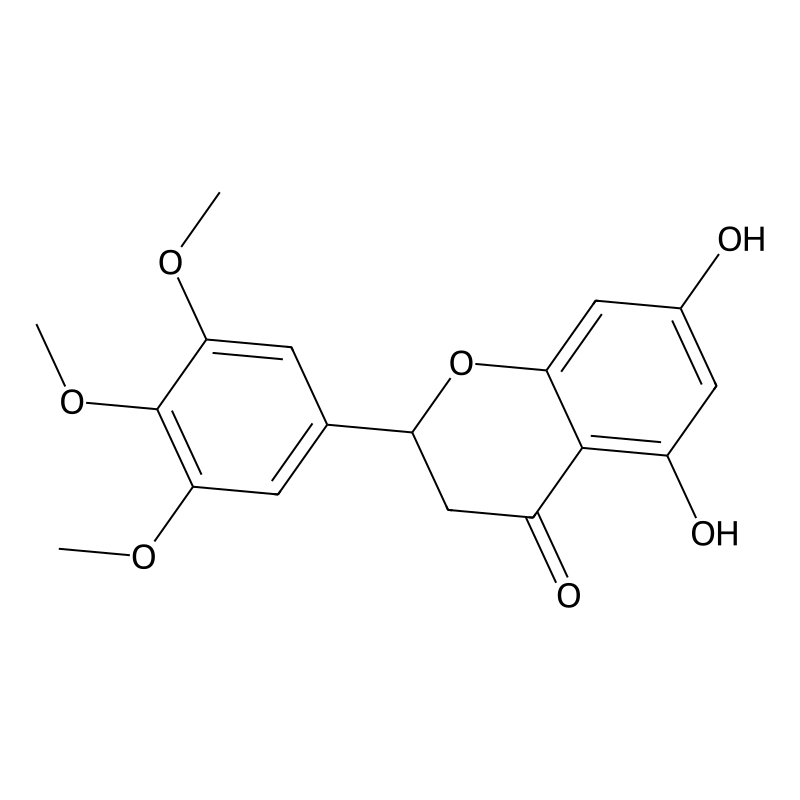2,3-Difluoro-6-methylpyridine
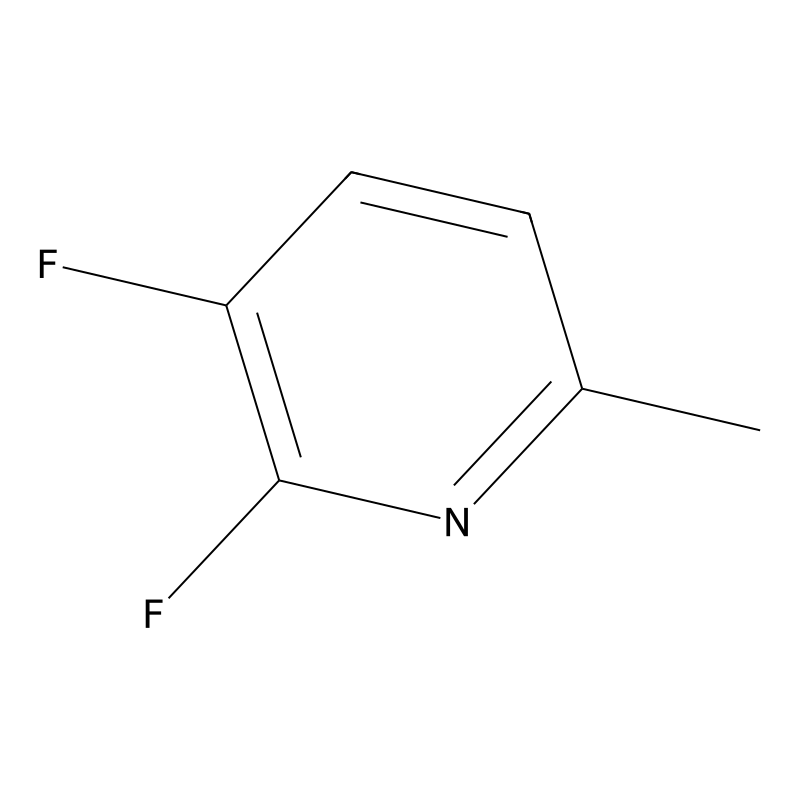
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean from scientific resources:
- Availability: Several chemical suppliers offer 2,3-Difluoro-6-methylpyridine, indicating its use in some research settings.
- Safety Information: Safety Data Sheets (SDS) exist for the compound, highlighting its potential health hazards such as skin and eye irritation, and respiratory issues. This suggests it requires careful handling in a laboratory environment.
Future Research Potential:
Due to the presence of fluorine atoms and a pyridine ring, 2,3-Difluoro-6-methylpyridine holds potential for various research applications. Pyridine rings are found in many biologically active molecules, and fluorine substitution can often enhance a molecule's properties for drug development []. Here are some speculative areas where this molecule might be explored:
- Medicinal Chemistry: The molecule's structure could be a starting point for the synthesis of novel pharmaceuticals. Fluorine substitution can improve a drug's potency, selectivity, and metabolic stability [].
- Material Science: Fluorinated pyridines can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].
2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 129.11 g/mol. The compound appears as a colorless to yellow liquid and is soluble in organic solvents. Its structure can be represented as follows:
This compound is notable for its unique positioning of the fluorine atoms and the methyl group, which influence its chemical properties and biological activity.
- Substitution Reactions: The fluorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
- Oxidation Reactions: The methyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
- Reduction Reactions: The pyridine ring can be reduced to produce piperidine derivatives.
Common Reagents and Conditions- Substitution Reactions: Often utilize sodium hydride or potassium tert-butoxide in polar aprotic solvents.
- Oxidation Reactions: Employ oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: Use reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed- From substitution reactions, derivatives like 2,3-difluoro-6-alkylpyridines may be formed.
- Oxidation can yield compounds such as 2,3-difluoro-6-formylpyridine or 2,3-difluoro-6-carboxypyridine.
- Reduction may lead to 2,3-difluoro-6-methylpiperidine.
- From substitution reactions, derivatives like 2,3-difluoro-6-alkylpyridines may be formed.
- Oxidation can yield compounds such as 2,3-difluoro-6-formylpyridine or 2,3-difluoro-6-carboxypyridine.
- Reduction may lead to 2,3-difluoro-6-methylpiperidine.
The synthesis of 2,3-difluoro-6-methylpyridine typically involves:
- Fluorination of 6-methylpyridine: This can be achieved using direct fluorination methods with fluorine gas under controlled conditions or through the use of N-fluoropyridinium salts as fluorinating agents.
- Reagents and Conditions: Synthesis often requires inert atmospheres and controlled temperatures to minimize side reactions. Industrial methods may utilize continuous flow reactors to enhance safety and efficiency.
2,3-Difluoro-6-methylpyridine has diverse applications across several fields:
- Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds.
- Biology: Investigated for its potential as a bioactive molecule in drug development.
- Medicine: Explored in creating pharmaceuticals aimed at various therapeutic targets.
- Industry: Utilized in producing agrochemicals and materials with enhanced properties such as thermal stability.
Several compounds share structural similarities with 2,3-difluoro-6-methylpyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-6-methylpyridine | One fluorine atom | Less electron-withdrawing than 2,3-difluoro variant |
| 2,4-Difluoropyridine | Two fluorine atoms at different positions | Lacks the methyl group |
| 2,6-Difluoropyridine | Fluorine atoms at positions 2 and 6 | Different reactivity profile |
| 2,4,6-Trifluoropyridine | Three fluorine atoms | Enhanced electron-withdrawing properties |
Uniqueness
The uniqueness of 2,3-difluoro-6-methylpyridine lies in the specific positioning of its functional groups. This configuration influences its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications. Its distinct properties set it apart from other similar compounds in terms of potential applications in drug discovery and materials science.
